I-Tid-PC-16

Description

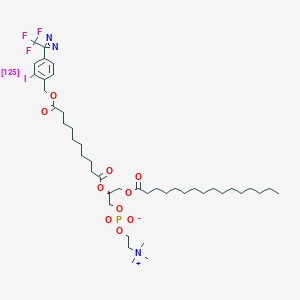

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[10-[[2-(125I)iodanyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]-10-oxodecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70F3IN3O10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-22-25-40(52)57-33-37(34-59-61(54,55)58-30-29-50(2,3)4)60-41(53)26-23-20-17-16-19-21-24-39(51)56-32-35-27-28-36(31-38(35)47)42(48-49-42)43(44,45)46/h27-28,31,37H,5-26,29-30,32-34H2,1-4H3/t37-/m1/s1/i47-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMUBPQMRBSKNL-ZRKYHJCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)[125I] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70F3IN3O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935577 |

Source

|

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1001.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156996-76-8 |

Source

|

| Record name | 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156996768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-({2-(~125~I)iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methoxy)-10-oxodecanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Framework for Utilizing 125i Tid Pc/16 in Membrane Protein Investigations

Synthesis and Radiolabeling Procedures for [¹²⁵I]TID-PC/16

The synthesis of [¹²⁵I]TID-PC/16 involves the preparation of a precursor molecule, TID-PC/16, which contains a tin moiety. This precursor is then subjected to a radioiodination reaction. scispace.com

The general procedure for the synthesis of the radiolabeled compound is as follows:

Preparation of the Precursor: The synthesis of the non-radioactive tin precursor, TID-PC/16, is a multi-step organic synthesis process. researchgate.netresearchgate.net

Radioiodination: The radiolabeling is typically achieved through an iodo-destannylation reaction. nih.gov The tin precursor is reacted with [¹²⁵I]NaI in the presence of an oxidizing agent, such as chloramine-T or dilute hydrogen peroxide, at room temperature. nih.govnih.gov This reaction results in the substitution of the tin group with the radioactive iodine isotope, ¹²⁵I.

Purification: Following the reaction, the desired [¹²⁵I]TID-PC/16 is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. nih.govnih.gov

The resulting [¹²⁵I]TID-PC/16 is a phosphatidylcholine analog that carries a photoactivatable trifluoromethyldiazirine group and a radioactive ¹²⁵I label on one of its acyl chains. researchgate.netnih.gov This dual functionality makes it an ideal probe for studying lipid-protein interactions.

Incorporation Protocols within Lipid Bilayers and Micellar Systems

To study membrane proteins, [¹²⁵I]TID-PC/16 must be incorporated into a membrane-like environment, such as lipid vesicles or detergent micelles, along with the protein of interest.

Preparation of Lipid Vesicles and Detergent Micelles (e.g., DMPC/C12E10)

The choice between lipid vesicles and detergent micelles depends on the specific experimental goals.

Lipid Vesicles (Liposomes): These are spherical vesicles composed of a lipid bilayer, which closely mimic the natural cell membrane. They can be prepared by various methods, including the lipid-film hydration technique followed by extrusion to control vesicle size. cnr.itfau.de For incorporating [¹²⁵I]TID-PC/16 and the membrane protein, the components are typically mixed in an organic solvent, which is then evaporated to form a thin film. Hydration of this film with an aqueous buffer leads to the formation of vesicles with the probe and protein embedded in the bilayer. cnr.it

Detergent Micelles: Detergents are used to solubilize membrane proteins from their native membranes. vanderbilt.edu In this method, the protein is first solubilized in a detergent solution, such as C12E10 (polyoxyethylene 10 lauryl ether). conicet.gov.ar Then, [¹²⁵I]TID-PC/16 and lipids like DMPC (dimyristoyl phosphatidylcholine) are added to form mixed micelles. conicet.gov.arnih.gov The concentration of the detergent is kept above its critical micelle concentration (CMC) to ensure the formation of micelles. vanderbilt.edu This system allows for the study of the protein in a solubilized, yet membrane-like, environment. The transition from micelles to vesicles can also be induced by removing the detergent. nih.govresearchgate.net

A common system for these studies involves mixed micelles of DMPC and C12E10. conicet.gov.arnih.gov The ratio of these components can be adjusted to control the properties of the micellar system.

Equilibration and Photolysis Conditions

Once the [¹²⁵I]TID-PC/16 and the protein are incorporated into the lipid or micellar system, the sample is equilibrated to allow the probe to partition into the lipid environment surrounding the protein.

After equilibration, the sample is subjected to UV irradiation to activate the diazirine group on [¹²⁵I]TID-PC/16. This generates a highly reactive carbene intermediate that covalently cross-links with nearby molecules, primarily the transmembrane domains of the protein. conicet.gov.ar

The UV irradiation parameters are critical for successful photolabeling:

Wavelength: A UV source with a wavelength of approximately 360 nm is typically used for photolysis. conicet.gov.arnih.gov This wavelength is effective in activating the diazirine group while minimizing damage to the protein.

Duration: The duration of UV exposure is optimized to achieve sufficient labeling without causing significant protein degradation. A typical photolysis time is around 15 minutes. conicet.gov.arnih.gov The time course of photolysis often follows a single increasing exponential function, and the chosen duration should be within the plateau phase where specific incorporation is constant. conicet.gov.ar

| Parameter | Typical Value | Reference(s) |

| UV Wavelength | ~360 nm | conicet.gov.ar, nih.gov |

| Photolysis Duration | 15 minutes | conicet.gov.ar, nih.gov |

Post-Photolysis Processing and Analytical Techniques

Following photolysis, the sample is processed to analyze the extent and location of the radiolabeling on the protein.

Protein Separation via Electrophoresis (e.g., SDS-PAGE)

The most common technique for separating the labeled proteins is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). thermofisher.comjacksonimmuno.com

Sample Preparation: Before loading onto the gel, the protein samples are typically treated with a sample buffer containing SDS and a reducing agent. jfda-online.com This denatures the proteins, giving them a uniform negative charge and linearizing them, so that their separation on the gel is primarily based on their molecular weight. iitg.ac.inazurebiosystems.com

Electrophoresis: The samples are loaded into the wells of a polyacrylamide gel, and an electric current is applied. jacksonimmuno.com The negatively charged proteins migrate towards the positive electrode, with smaller proteins moving faster through the gel matrix than larger ones. jacksonimmuno.com Molecular weight markers are run in parallel to estimate the size of the separated proteins. abcam.com

Detection: After electrophoresis, the gel is stained to visualize the protein bands, often with Coomassie Brilliant Blue or a more sensitive silver stain. iitg.ac.in To detect the radiolabeled proteins, the gel is subjected to autoradiography, where it is exposed to an X-ray film. researchgate.net The radioactive ¹²⁵I emits radiation that exposes the film, revealing the positions of the labeled protein subunits. conicet.gov.ar

The intensity of the radioactive bands on the autoradiogram can be quantified to determine the specific incorporation of [¹²⁵I]TID-PC/16 into different protein subunits or fragments, providing insights into their exposure to the lipid bilayer. conicet.gov.arnih.gov

| Technique | Purpose | Key Considerations | Reference(s) |

| SDS-PAGE | Separates proteins based on molecular weight. | Denaturation of proteins with SDS is crucial for size-based separation. | thermofisher.com, jacksonimmuno.com |

| Coomassie Staining | Visualizes all protein bands on the gel. | Allows for the identification of the total protein profile. | iitg.ac.in |

| Autoradiography | Detects the radiolabeled proteins. | The intensity of the bands corresponds to the amount of incorporated [¹²⁵I]TID-PC/16. | conicet.gov.ar, researchgate.net |

By combining these methodological steps, researchers can effectively utilize [¹²⁵I]TID-PC/16 to probe the intricate relationship between membrane proteins and their lipid environment, contributing to a deeper understanding of their structure and function.

Quantification of Covalently Bound [125I]TID-PC/16 (e.g., Gamma Counting, Autoradiography)

The quantification of [125I]TID-PC/16 covalently attached to a membrane protein is a critical step in understanding changes in the protein's lipid-exposed surface area. The primary methods for this quantification are gamma counting and autoradiography, which take advantage of the radioactive iodine-125 (B85253) isotope incorporated into the probe's structure.

Gamma Counting: This technique offers a direct and precise measurement of the radioactivity incorporated into a specific protein or its fragments. The general workflow is as follows:

Protein Separation: Following the photolabeling reaction, the protein mixture is typically separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This separates the labeled target protein from other components of the sample. nih.gov

Band Excision: The polyacrylamide gel is stained (e.g., with Coomassie Blue R) to visualize the protein bands. The band corresponding to the target protein is then physically excised from the gel. nih.govcore.ac.uk

Radioactivity Measurement: The excised gel slice containing the labeled protein is placed in a gamma counter, which measures the gamma radiation emitted by the 125I. The output is typically given in counts per minute (cpm). core.ac.ukconicet.gov.ar This provides a quantitative measure of the amount of [125I]TID-PC/16 that has covalently bound to the protein.

Autoradiography: This method provides a visual representation of the labeled proteins and can be used for both qualitative and quantitative analysis.

Gel Preparation: After SDS-PAGE, the gel is dried.

Exposure: The dried gel is placed in contact with a phosphor screen or X-ray film. nih.govgiffordbioscience.com The radioactive emissions from the 125I in the labeled protein bands expose the screen or film over a period of time, which can range from days to weeks depending on the signal intensity. giffordbioscience.com

Imaging and Analysis: The exposed phosphor screen is scanned using a phosphorimager, or the X-ray film is developed. giffordbioscience.com This produces an image where the darkness or intensity of the bands corresponds to the amount of radioactivity. Densitometric analysis of these bands can be performed to obtain relative quantification. core.ac.uk For more precise quantification, autoradiographic standards with known amounts of radioactivity are often exposed alongside the sample to create a calibration curve. giffordbioscience.comnih.gov

The choice between gamma counting and autoradiography depends on the specific research question. Gamma counting provides a more direct and absolute quantification of radioactivity, while autoradiography offers a visual context and can be useful for comparing the labeling of multiple bands simultaneously.

Standardization and Data Normalization Methodologies

To ensure the reliability and comparability of data from [125I]TID-PC/16 labeling experiments, rigorous standardization and data normalization procedures are imperative. These methodologies account for variations in experimental conditions, such as protein concentration and labeling efficiency.

A key concept in normalizing [125I]TID-PC/16 data is the calculation of specific incorporation . This is determined by taking the ratio of the measured radioactivity (in cpm) to the amount of protein in the analyzed band. nih.govnih.govacs.org The protein amount can be quantified by eluting the stain from the excised gel band and measuring its absorbance, often using a standard curve generated with a known protein like bovine serum albumin (BSA). nih.gov This normalization step corrects for any differences in the amount of protein loaded onto the gel, ensuring that the observed changes in labeling are due to alterations in the protein's conformation or interaction with the lipid environment, rather than variations in protein quantity.

A common and effective normalization strategy involves the use of a control condition . In many studies, the specific incorporation of [125I]TID-PC/16 under a defined basal or reference state of the protein is set to 100%. nih.govcore.ac.uk For example, when studying the conformational changes of the plasma membrane Ca2+-ATPase (PMCA), the labeling in the absence of Ca2+ (the E2 state) is often considered the control. nih.govnih.gov The specific incorporation measured under different experimental conditions (e.g., in the presence of activating ions or ligands) is then expressed as a percentage relative to this control value. nih.govcore.ac.uknih.gov This approach allows for the direct comparison of the effects of different conditions on the protein's lipid exposure across multiple experiments.

For more detailed mechanistic studies, the normalized data can be fitted to mathematical models. For instance, by measuring the change in specific incorporation as a function of the concentration of a ligand, it is possible to determine the dissociation constant (Kd) for the ligand's interaction with the protein. core.ac.uk This involves fitting the data to binding isotherms, such as hyperbolic or sigmoidal functions, using non-linear regression analysis. nih.govcore.ac.uk

The following table summarizes data from a study on the Plasma Membrane Calcium Pump (PMCA), illustrating the application of these normalization principles. The specific incorporation of [125I]TID-PC/16 was measured under different conformational states of the enzyme, with the E2 state (in the presence of EGTA) set as the 100% control.

Table 1: Relative Specific Incorporation of [125I]TID-PC/16 into PMCA Isoforms under Different Conditions

| Condition | ePMCA (%) | PMCA4 (%) | PMCA2 (%) |

| E2 (EGTA) | 100 | 100 ± 0 | 100 ± 0 |

| E1I (Ca2+) | 155 ± 8 | 155 ± 8 | 124 ± 2 |

| E1ACaM (Ca2+ + Calmodulin) | Not Reported | 78 ± 1 | 92 ± 1 |

| E1APS (Ca2+ + Phosphatidylserine) | Not Reported | 82 ± 6 | 96 ± 2 |

Data adapted from a study on PMCA isoforms, where incorporation in the presence of 1 mM EGTA for each isoform was taken as 100%. nih.gov

Another example from studies on the Na+/K+-ATPase demonstrates how [125I]TID-PC/16 labeling can be used to determine the number of lipid molecules in direct contact with the protein in different conformational states.

Table 2: Lipid-Protein Stoichiometry of Na+/K+-ATPase in Different Conformations

| Subunit | Conformation | Lipid Molecules per Subunit |

| α | E1 | 23 ± 2 |

| α | E2 | 32 ± 2 |

| β | E1 | 5.0 ± 0.4 |

| β | E2 | 7 ± 1 |

Data derived from [125I]TID-PC/16 labeling experiments with Na+/K+-ATPase. conicet.gov.ar

These examples underscore the importance of robust quantification and normalization methodologies in leveraging [125I]TID-PC/16 to extract meaningful and reproducible data on the structural dynamics of membrane proteins.

Elucidating Protein Conformational Dynamics Through 125i Tid Pc/16 Labeling

Principle of Lipid Accessibility as a Conformational Indicator

The fundamental principle behind using [125I]TID-PC/16 as a conformational probe lies in the concept of lipid accessibility. [125I]TID-PC/16 is a photoactivatable phosphatidylcholine analog that integrates into the lipid bilayer and, upon photolysis, covalently binds to the regions of membrane proteins that are exposed to the surrounding lipids. tandfonline.comconicet.gov.arresearchgate.net The extent of this labeling serves as a direct measure of the protein's lipid-accessible surface area.

Changes in a protein's conformation often involve rearrangements of its transmembrane domains, leading to alterations in the surface area exposed to the lipid environment. nih.govconicet.gov.arnih.gov A more "open" or less compact conformation will have a larger lipid-accessible surface and thus exhibit higher incorporation of [125I]TID-PC/16. Conversely, a more "compact" conformation will have a smaller lipid-accessible surface, resulting in lower labeling. nih.gov Therefore, by quantifying the amount of covalently bound [125I]TID-PC/16, researchers can infer changes in the conformational state of the protein. nih.gov This technique is particularly valuable for studying dynamic proteins like P-type ATPases, which undergo significant conformational changes as part of their ion transport cycle. conicet.gov.artcdb.orgnih.gov

Discrimination of Distinct Membrane Domain Conformations

[125I]TID-PC/16 labeling has proven effective in distinguishing between different conformational states of membrane proteins by quantifying the changes in their lipid-exposed surfaces. conicet.gov.arresearchgate.netconicet.gov.arnih.govnih.govtcdb.orgnih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.net

Characterization of E1 and E2 States in P-type ATPases

P-type ATPases, such as the Na+/K+-ATPase and the plasma membrane Ca2+-ATPase (PMCA), cycle through two principal conformational states, E1 and E2, to transport ions across the membrane. researchgate.nettcdb.orgnih.gov The E1 state typically has a high affinity for the ion to be transported from the cytoplasm, while the E2 state has a high affinity for the ion on the extracellular or luminal side.

Studies utilizing [125I]TID-PC/16 have demonstrated that these E1 and E2 states have distinct lipid accessibilities. For the Na+/K+-ATPase, the transmembrane domain in the E1 state is less exposed to lipids compared to the E2 state. conicet.gov.artcdb.orgnih.gov This suggests that the transition from E2 to E1 involves a conformational change that reduces the protein's interaction with the surrounding lipid bilayer.

Similarly, for the PMCA, the E2 conformation, present in the absence of Ca2+, shows a certain level of [125I]TID-PC/16 incorporation, which is considered a baseline. researchgate.netnih.gov The transition to the Ca2+-bound E1 state leads to a significant increase in labeling, indicating a more lipid-exposed conformation. researchgate.netresearchgate.net

Table 1: Lipid-Protein Stoichiometry in E1 and E2 Conformations of Na+/K+-ATPase

| Subunit | E1 Conformation (mol of lipid/mol of protein) | E2 Conformation (mol of lipid/mol of protein) |

|---|---|---|

| α subunit | 23 ± 2 | 32 ± 2 |

| β subunit | 5.0 ± 0.4 | 7 ± 1 |

Data sourced from studies on native pig kidney Na+/K+-ATPase preparations using [125I]TID-PC/16 labeling. tcdb.orgresearchgate.net

Identification of Auto-inhibited (E1I) and Activated (E1A) Conformers

The E1 state of the PMCA can be further subdivided into an auto-inhibited state (E1I) and a fully activated state (E1A). researchgate.netnih.govresearchgate.netconicet.gov.ar The E1I conformation occurs in the presence of Ca2+ alone, where the C-terminal auto-inhibitory domain of the pump reduces its activity. conicet.gov.arresearchgate.net The E1A conformation is achieved when an activator, such as calmodulin (CaM), binds to the auto-inhibitory domain, relieving the inhibition and leading to maximal pump activity. conicet.gov.arresearchgate.net

[125I]TID-PC/16 labeling has been instrumental in distinguishing these two sub-states. The auto-inhibited E1I state of PMCA shows a significantly higher incorporation of the lipid probe compared to the E2 state, indicating a more open and lipid-exposed transmembrane domain. researchgate.netresearchgate.net In contrast, the activated E1A state, induced by the binding of calmodulin, exhibits a marked decrease in [125I]TID-PC/16 labeling, suggesting a more compact transmembrane arrangement. researchgate.netconicet.gov.ar This demonstrates that the activation of PMCA by calmodulin involves a significant conformational change that reduces the exposure of the transmembrane domains to the surrounding lipids. nih.gov

Interestingly, studies on different isoforms of PMCA, such as PMCA2 and PMCA4, have revealed differences in their auto-inhibited states. PMCA2 shows a lower level of [125I]TID-PC/16 labeling in its E1I state compared to PMCA4, suggesting that it exists in a less auto-inhibited and more compact conformation. nih.govnih.govresearchgate.net

Table 2: Relative [125I]TID-PC/16 Incorporation in Different PMCA Conformations

| PMCA Conformation | Condition | Relative Incorporation (%) |

|---|---|---|

| E2 | EGTA (no Ca2+) | 100 |

| E1I | Ca2+ alone | ~155 |

| E1A | Ca2+ + Calmodulin | ~78 |

Data represents typical values observed for PMCA purified from erythrocyte membranes, with incorporation in the E2 state set to 100%. nih.govconicet.gov.ar

Correlation with Established Structural Data (e.g., X-ray Crystallography)

The findings from [125I]TID-PC/16 labeling studies show a strong correlation with structural data obtained from other biophysical techniques, most notably X-ray crystallography. nih.govtcdb.orgnih.govresearchgate.net For instance, the decrease in [125I]TID-PC/16 incorporation observed when the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), another P-type ATPase, transitions from the Ca2+-free (E2-like) to the Ca2+-bound (E1) state is in qualitative agreement with the decrease in the solvent-accessible surface area calculated from the respective crystal structures. researchgate.net

Calculations based on the crystal structures of SERCA have shown an approximately 20% difference in the exposure of the transmembrane region to annular lipids between the E1 and E2 conformers, which aligns well with the experimental results from [125I]TID-PC/16 labeling. nih.gov This consistency between the labeling data and high-resolution structural models validates the use of [125I]TID-PC/16 as a reliable method for probing conformational changes in the transmembrane domains of proteins.

While X-ray crystallography provides static snapshots of proteins in specific conformations, [125I]TID-PC/16 labeling offers a dynamic perspective by reporting on the average lipid accessibility of a protein population in a given state within a membrane environment. This makes it a complementary and valuable technique for studying the intricate conformational landscapes of membrane proteins.

Quantifying Annular Lipid Protein Stoichiometry Using 125i Tid Pc/16

Assessment of Lipid-Associated Sites in Membrane Proteins

The [125I]TID-PC/16 probe has been instrumental in identifying the specific regions of membrane proteins that are exposed to the lipid bilayer. nih.govacs.org By labeling the protein and subsequently employing proteolytic digestion and sequence analysis, researchers can map the sites of photoincorporation. acs.org

Studies on the Torpedo Na,K-ATPase α-subunit have successfully used [125I]TID-PC/16 to identify the principal sites of lipid interaction. The labeling was primarily localized to the hydrophobic transmembrane segments M1, M3, M9, and M10. acs.org These segments are considered to have the greatest exposure to the lipid bilayer, forming the bulk of the lipid-protein interface of the Na,K-ATPase α-subunit. acs.org This method provides direct evidence of which parts of the protein are in contact with the annular lipid shell.

Furthermore, the extent of labeling with [125I]TID-PC/16 can serve as an indicator of the conformation of the transmembrane domain. nih.govresearchgate.net Changes in the protein's structure that alter the exposure of its surface to the lipid bilayer will result in a corresponding change in the level of probe incorporation. nih.govnih.gov This has been demonstrated in studies of the plasma membrane Ca2+-ATPase (PMCA), where different conformational states of the pump exhibit different degrees of labeling. nih.govresearchgate.net

Determination of the Number of Annular Lipids

A key application of [125I]TID-PC/16 is the determination of the lipid-protein stoichiometry, which is the number of lipid molecules that form the annular shell around a protein. nih.govresearchgate.netconicet.gov.arresearchgate.net The experimental strategy typically involves reconstituting the purified membrane protein into mixed micelles containing a non-ionic detergent (like C12E10), the [125I]TID-PC/16 probe, and varying concentrations of a non-radiolabeled lipid, such as dimyristoyl phosphatidylcholine (DMPC). nih.govconicet.gov.arresearchgate.netnih.gov

After photolysis, the amount of radioactivity covalently bound to the protein is measured. conicet.gov.ar The number of annular lipids (referred to as α) is calculated from the ratio of the incorporation of [125I]TID-PC/16 into the protein to the specific radioactivity of the probe in the mixed micelles. nih.gov By measuring this at different lipid concentrations, the maximal number of lipid binding sites on the protein's surface can be determined. nih.govconicet.gov.ar

Comparative studies using this technique have revealed the lipid-protein stoichiometry for several P-type ATPases. For instance, the number of annular lipids was determined to be 17 for the plasma membrane Ca2+-ATPase (PMCA), 18 for the sarcoplasmic reticulum Ca2+-pump (SERCA), and 24 for the α-subunit of the Na,K-ATPase. nih.gov The smaller β-subunit of the Na,K-ATPase was found to associate with approximately 5-6 lipid molecules. researchgate.netnih.gov

Annular Lipid Stoichiometry for P-type ATPases

| Protein | Subunit | Number of Annular Lipids (mol/mol protein) | Reference |

|---|---|---|---|

| PMCA (Plasma Membrane Ca2+-ATPase) | - | 17 | nih.gov |

| SERCA (Sarcoplasmic Reticulum Ca2+-ATPase) | - | 18 | nih.gov |

| Na,K-ATPase | α-subunit | 24 | nih.gov |

| β-subunit | 5.6 | nih.gov |

Analysis of Changes in Lipid-Protein Stoichiometry during Conformational Transitions

Membrane proteins often undergo significant conformational changes as part of their functional cycles. The use of [125I]TID-PC/16 has been pivotal in demonstrating that these conformational transitions are accompanied by changes in the number of associated annular lipids. researchgate.netresearchgate.netconicet.gov.ar This indicates a dynamic interaction between the protein and its lipid annulus, where the protein's transmembrane domain rearranges, altering its surface area exposed to the bilayer. researchgate.netnih.gov

A clear example comes from studies on the Na,K-ATPase, which cycles between two main conformational states, E1 and E2. researchgate.netconicet.gov.ar Research on the native pig kidney Na,K-ATPase showed that the transmembrane domain in the E1 state is less exposed to lipids than in the E2 state. researchgate.netconicet.gov.ar This was reflected in a lower number of annular lipids in the E1 conformation compared to the E2 conformation for both the α and β subunits. researchgate.net

Lipid-Protein Stoichiometry Changes in Na,K-ATPase Conformational States

| Subunit | Conformational State | Number of Annular Lipids (mol/mol protein) | Reference |

|---|---|---|---|

| α-subunit | E1 | 23 ± 2 | researchgate.net |

| E2 | 32 ± 2 | researchgate.net | |

| β-subunit | E1 | 5.0 ± 0.4 | researchgate.net |

| E2 | 7 ± 1 | researchgate.net |

Similarly, investigations into different isoforms of the plasma membrane Ca2+-ATPase (PMCA) have revealed that the lipid annulus varies with the conformational state of the enzyme. nih.govresearchgate.net For example, the PMCA4 isoform shows a significant increase in lipid exposure when it is in its autoinhibited state compared to its activated state. nih.gov In contrast, the PMCA2 isoform, which exhibits lower autoinhibition, shows smaller changes in lipid exposure during its activation cycle. nih.gov These findings demonstrate that the dynamic rearrangement of annular lipids is an integral part of the functional mechanism of these pumps. nih.govresearchgate.net The number of annular lipids for PMCA4 in its autoinhibited state (E1I) was determined to be 29, which decreases upon activation. researchgate.net

Investigation of Ligand Induced Conformational Rearrangements Using 125i Tid Pc/16

Modulation of Transmembrane Region Accessibility by Physiological Ligands

The interaction of membrane proteins with physiological ligands often triggers significant conformational changes that are essential for their function. These rearrangements can extend deep into the transmembrane domain, altering the protein-lipid interface. The use of [125I]TID-PC/16 has been instrumental in mapping these changes by measuring the degree of its incorporation into the protein under various liganded states.

Calcium Ion (Ca2+) Binding Effects

The binding of calcium ions is a critical step in the activation cycle of pumps like the PMCA. Studies using [125I]TID-PC/16 have revealed that Ca2+ binding induces a major conformational transition in the pump's transmembrane region.

Detailed Research Findings: In the absence of Ca2+ (typically ensured by the presence of EGTA), the PMCA resides in a conformational state (E2) that is considered its basal state. nih.govconicet.gov.ar Upon the addition of Ca2+, the pump transitions to an auto-inhibited E1 conformation (E1I). conicet.gov.arnih.gov This transition is marked by a significant increase in the incorporation of [125I]TID-PC/16, with labeling increasing by over 50% compared to the Ca2+-free E2 state. nih.govnih.govnih.gov This suggests that in the auto-inhibited state induced by Ca2+ binding, the transmembrane domain of PMCA undergoes a rearrangement that increases the surface area exposed to the lipid bilayer. nih.govnih.gov

Titration experiments measuring [125I]TID-PC/16 incorporation as a function of Ca2+ concentration show a rapid increase in labeling at submicromolar Ca2+ levels, indicating a high-affinity binding event that drives this conformational shift. conicet.gov.ar This demonstrates that the binding of Ca2+ alone, prior to full activation by other factors, primes the pump in a distinct, more lipid-exposed conformation. conicet.gov.ar This effect is isoform-dependent; for instance, PMCA isoform 4 (PMCA4) shows a greater increase in labeling (to ~155%) upon Ca2+ binding compared to PMCA2 (~124%), suggesting differences in their auto-inhibited conformations. nih.gov

Table 1: Effect of Ca2+ on [125I]TID-PC/16 Incorporation into PMCA Incorporation in the presence of EGTA (E2 state) is set to 100%.

| Condition | PMCA Conformation | Relative [125I]TID-PC/16 Incorporation (%) | Source(s) |

|---|---|---|---|

| + EGTA (Ca2+-free) | E2 | 100 | nih.govconicet.gov.arnih.gov |

| + Ca2+ | E1I (Auto-inhibited) | ~150-155 | nih.govnih.govnih.gov |

Calmodulin (CaM) Activation Mechanisms

Calmodulin is a primary activator of PMCA, relieving the auto-inhibition that occurs in the presence of Ca2+ alone. The binding of the Ca2+-CaM complex induces a second, distinct conformational change that is critical for pump activation.

Detailed Research Findings: When PMCA is incubated with both Ca2+ and a saturating concentration of Calmodulin (CaM), the incorporation of [125I]TID-PC/16 is greatly decreased . researchgate.netnih.gov The level of labeling drops to approximately 78% relative to the Ca2+-free state, a significant reduction from the ~155% seen with Ca2+ alone. nih.gov This demonstrates that CaM binding drives the transmembrane domain into a more compact conformation, reducing its exposure to the surrounding phospholipids (B1166683). nih.govnih.gov This "activated" conformation (E1A) is structurally different from both the basal (E2) and the auto-inhibited (E1I) states. nih.gov

The decrease in labeling is dependent on the concentration of CaM, allowing for the determination of the dissociation constant (KD) for CaM binding by measuring the change in transmembrane conformation. conicet.gov.arresearchgate.net The results indicate that the conformational shift is tightly coupled to the activation of the pump's ATPase activity. researchgate.net Proteolysis of PMCA with V8 protease reveals that CaM binding specifically decreases [125I]TID-PC/16 labeling of proteolytic fragments containing the central (M) and C-terminal (C) transmembrane segments. researchgate.netnih.gov

Table 2: Effect of Calmodulin on [125I]TID-PC/16 Incorporation into PMCA Incorporation in the presence of EGTA (E2 state) is set to 100%.

| Condition | PMCA Conformation | Relative [125I]TID-PC/16 Incorporation (%) | Source(s) |

|---|---|---|---|

| + EGTA (Ca2+-free) | E2 | 100 | conicet.gov.arnih.gov |

| + Ca2+ | E1I (Auto-inhibited) | ~155 | nih.gov |

| + Ca2+ + Calmodulin | E1A (Activated) | ~78 | nih.gov |

Phosphatidic Acid (PA) Influence

Phosphatidic acid is an acidic phospholipid known to activate PMCA, acting as a modulator of its function. Investigations using [125I]TID-PC/16 have shown that PA induces a unique activated conformation.

Analysis of proteolytic fragments of the labeled pump revealed these differences. While CaM primarily reduced labeling in the M and C fragments, PA activation decreased labeling in the N-terminal (N) and central (M) fragments. researchgate.netnih.gov This differential labeling pattern strongly suggests that although both CaM and PA are activators, they stabilize different active conformations by altering the arrangement of adjacent transmembrane domains in distinct ways. researchgate.netnih.gov Further studies showed that while CaM activation increases the distance between the ATP-binding site and the membrane, PA does not, confirming that the two activators produce structurally different outcomes. researchgate.net

Table 3: Differential Effect of CaM and PA on [125I]TID-PC/16 Incorporation into PMCA Proteolytic Fragments

| Activator | Fragment N (M1-M2) | Fragment M (M3-M4) | Fragment C (M5-M10) | Source(s) |

|---|---|---|---|---|

| Calmodulin (CaM) | No significant change | Decreased labeling | Decreased labeling | researchgate.netnih.gov |

| Phosphatidic Acid (PA) | Decreased labeling | Decreased labeling | No significant change | researchgate.netnih.gov |

Actin Interactions and Polymerization States (G-actin vs. F-actin)

The cytoskeletal protein actin can directly interact with and modulate the activity of PMCA. The effect of this interaction on the pump's conformation is dependent on the polymerization state of actin.

Detailed Research Findings: The interaction of PMCA with monomeric actin (G-actin) or short actin oligomers in the presence of Ca2+ leads to pump activation. nih.govconicet.gov.ar This activation is associated with a conformational change in the transmembrane domain, reflected by a decrease in the specific incorporation of [125I]TID-PC/16. nih.gov The resulting conformation is more compact and less exposed to lipids, a behavior similar to that observed upon activation by calmodulin. nih.govconicet.gov.ar

In stark contrast, when PMCA interacts with filamentous actin (F-actin), the pump's activity is inhibited. nih.gov Under these conditions, the specific incorporation of [125I]TID-PC/16 is similar to that observed in the presence of Ca2+ alone (the auto-inhibited state). nih.govconicet.gov.ar This suggests that the inhibitory interaction with F-actin does not induce the compact transmembrane conformation associated with activation. nih.gov These findings highlight a dynamic regulatory mechanism where the state of the actin cytoskeleton can bidirectionally modulate both the function and the transmembrane structure of PMCA. nih.gov

Table 4: Effect of Actin Polymerization State on [125I]TID-PC/16 Incorporation into PMCA Incorporation in the presence of EGTA (E2 state) is set to 100%.

| Condition | Effect on PMCA Activity | Relative [125I]TID-PC/16 Incorporation (%) | Source(s) |

|---|---|---|---|

| + Ca2+ | Auto-inhibited | ~155 | nih.gov |

| + Ca2+ + G-Actin | Activation | Decreased (similar to CaM activation) | nih.govconicet.gov.ar |

| + Ca2+ + F-Actin | Inhibition | ~155 (similar to Ca2+ alone) | nih.govconicet.gov.ar |

Effects of Pharmacological Modulators and Inhibitors

Pharmacological agents that lock enzymes into specific conformational states are invaluable for studying the reaction cycle. [125I]TID-PC/16 labeling can characterize the transmembrane structure of these stabilized intermediates.

Lanthanum (LaIII) and Vanadate (B1173111) Interactions

Lanthanum and vanadate are well-known inhibitors of P-type ATPases like PMCA, stabilizing distinct phosphoenzyme intermediates.

Detailed Research Findings: Vanadate ((VO4)3−) is used to mimic the E2P phosphoenzyme state. In the absence of Ca2+ (i.e., in the presence of EGTA), vanadate has no significant effect on the incorporation of [125I]TID-PC/16 into PMCA, with labeling remaining at nearly 100% of the E2 state. nih.govresearchgate.net This indicates that the E2-vanadate complex (E2Vi) has a transmembrane lipid exposure similar to the unliganded E2 state. researchgate.net However, when Ca2+ is present along with vanadate, the specific incorporation of the probe is ~115%. researchgate.net This value is different from that obtained with either Ca2+ alone (~155%) or vanadate alone (~98%), suggesting the formation of a distinct conformational state (E*ViCa) where both ligands are bound and the transmembrane domain adopts an intermediate level of lipid exposure. nih.govresearchgate.net

Lanthanum (LaIII) , in the presence of Ca2+ and ATP, is used to stabilize the E1P phosphoenzyme state (E1PCa·La). researchgate.net Under these conditions, the specific incorporation of [125I]TID-PC/16 is approximately 155%. nih.govresearchgate.net This value is nearly identical to that obtained in the presence of Ca2+ alone. researchgate.net This result suggests that the E1P conformation, stabilized by lanthanum, has a transmembrane domain with a similar degree of exposure to phospholipids as the auto-inhibited E1Ca conformation. nih.gov

Table 5: Effects of Vanadate and Lanthanum on [125I]TID-PC/16 Incorporation Incorporation in the presence of EGTA (E2 state) is set to 100%.

| Condition | Stabilized State | Relative [125I]TID-PC/16 Incorporation (%) | Source(s) |

|---|---|---|---|

| + EGTA | E2 | 100 | researchgate.net |

| + Ca2+ | E1Ca | 155.0 ± 1.0 | researchgate.net |

| + EGTA + Vanadate | E2Vi | 98.0 ± 2.3 | researchgate.net |

| + Ca2+ + Vanadate | E*ViCa | 115.0 ± 3.4 | researchgate.net |

| + Ca2+ + ATP + LaIII | E1PCa·La | 155.0 ± 1.0 | nih.govresearchgate.net |

Calmodulin-Binding Peptide C28 Effects

The investigation of ligand-induced conformational rearrangements in membrane proteins, such as P-type ATPases, can be effectively carried out using the hydrophobic photoactivatable probe [125I]TID-PC/16. This phosphatidylcholine analog integrates into the lipid bilayer and, upon photoactivation, covalently labels transmembrane domains of proteins that are exposed to the lipid environment. Changes in the extent of this labeling can be correlated with conformational shifts in the protein. One area of interest is the effect of regulatory peptides, such as the calmodulin-binding peptide C28, on the structure of Ca2+ pumps.

Research has shown that the C28 peptide, which is known to inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA), induces a distinct conformational state in the enzyme. nih.gov This effect has been characterized by monitoring the incorporation of [125I]TID-PC/16 into the protein. In its basal state, in the presence of Ca2+, the PMCA shows an increased incorporation of the photolabel compared to its fully active state when bound to calmodulin. nih.gov The addition of the C28 peptide, which prevents the activation of PMCA by calmodulin, results in a similarly high level of [125I]TID-PC/16 incorporation. nih.gov

This finding suggests that the C28 peptide stabilizes an "auto-inhibited" conformation of the PMCA. nih.gov In this state, a larger portion of the enzyme's transmembrane surface is exposed to the surrounding lipids, leading to greater labeling by [125I]TID-PC/16. nih.gov This is in contrast to the fully active conformation, achieved in the presence of Ca2+ and calmodulin, where the enzyme adopts a more compact transmembrane arrangement, thereby reducing its interaction with the lipid bilayer and decreasing the incorporation of the photolabel. nih.gov

Interestingly, similar effects of C28 have been observed on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), a related ion pump. The addition of C28 to SERCA also leads to an increase in the incorporation of [125I]TID-PC/16. nih.gov This suggests that in both the PMCA and SERCA pumps, the C28 peptide induces or stabilizes a conformation characterized by a greater exposure of the transmembrane domains to the lipid environment. nih.gov These studies highlight the utility of [125I]TID-PC/16 in elucidating the structural effects of inhibitory peptides on membrane transport proteins.

Research Findings on C28 Peptide Effects on [125I]TID-PC/16 Incorporation

| Pump | Condition | Relative [125I]TID-PC/16 Incorporation | Inferred Transmembrane Conformation |

|---|---|---|---|

| PMCA | + Ca2+ | Increased (>50%) | Auto-inhibited, more lipid-exposed |

| PMCA | + Ca2+ + Calmodulin | Decreased (~25%) | Fully active, compact |

| PMCA | + Ca2+ + C28 | Increased (similar to Ca2+ alone) | Inhibited, more lipid-exposed |

| SERCA | + Ca2+ | Baseline | Fully active, compact |

| SERCA | + Ca2+ + C28 | Increased | Inhibited, more lipid-exposed |

Case Studies in Membrane Protein Research Utilizing 125i Tid Pc/16

Plasma Membrane Ca2+-ATPase (PMCA)

[125I]TID-PC/16 has been instrumental in elucidating the complex conformational landscape of PMCA, a crucial enzyme for maintaining calcium homeostasis in eukaryotic cells. Studies using this lipid probe have provided detailed insights into how the pump's interaction with the surrounding lipid membrane changes in response to binding calcium and the regulatory protein calmodulin.

Conformational States and Lipid Accessibility Profile

The incorporation of [125I]TID-PC/16 into PMCA is highly sensitive to the enzyme's conformational state, allowing researchers to distinguish between its major functional forms. nih.govresearchgate.net In the absence of Ca2+, the enzyme exists in an E2 state, which is considered the baseline for lipid exposure. nih.govnih.gov Upon binding Ca2+ in the absence of an activator like calmodulin, PMCA adopts an auto-inhibited conformation (E1I), which surprisingly shows a significant increase in [125I]TID-PC/16 labeling by over 50%. researchgate.netnih.gov This suggests that the auto-inhibited state involves a conformational change that expands the transmembrane region, increasing its contact with surrounding lipids. nih.gov

Conversely, when PMCA is fully activated by the simultaneous presence of Ca2+ and calmodulin (the E1A state), the incorporation of [125I]TID-PC/16 markedly decreases. nih.govnih.gov This indicates that activation triggers a significant conformational rearrangement, leading to a more compact structure within the transmembrane domain with a reduced lipid-accessible surface. nih.gov These distinct labeling patterns provide a clear biophysical signature for each major conformational state of the pump.

| PMCA State | Condition | Relative [125I]TID-PC/16 Labeling (%) |

|---|---|---|

| E2 | No Ca2+ (EGTA present) | 100 (Control) |

| E1I (Auto-inhibited) | Ca2+ present, no Calmodulin | ~150-180 |

| E1A (Activated) | Ca2+ and Calmodulin present | ~75-85 |

Determination of Dissociation Constants for Ca2+ and Calmodulin Ligands

The distinct lipid accessibility of PMCA's conformational states can be leveraged to determine the equilibrium binding constants for its essential ligands, Ca2+ and calmodulin. By titrating these ligands and measuring the corresponding change in [125I]TID-PC/16 incorporation, researchers can precisely calculate the dissociation constants (KD).

For instance, the transition from the E2 state to the Ca2+-bound E1I state is tracked by an increase in labeling, allowing for the determination of the apparent affinity for Ca2+. nih.govresearchgate.net Similarly, in the presence of saturating Ca2+, the transition from the expanded E1I state to the compact, activated E1A state can be monitored as a function of calmodulin concentration. The decrease in [125I]TID-PC/16 labeling is fitted to a binding equation to derive the KD for calmodulin. nih.govresearchgate.net This method provides a unique way to measure ligand binding at equilibrium through changes in the transmembrane domain's conformation, yielding values that are in close agreement with those obtained from steady-state enzyme activity assays. researchgate.net

| Ligand | Method | Dissociation Constant (KD) |

|---|---|---|

| Ca2+ | [125I]TID-PC/16 Labeling | 0.43 ± 0.05 µM |

| Calmodulin | [125I]TID-PC/16 Labeling | 9.6 ± 0.8 nM |

| Calmodulin | Ca2+-ATPase Activity | 7.2 ± 1.4 nM |

Differential Exposure of Hydrophobic Domains upon Activation

To gain a more granular understanding of the conformational changes, PMCA photolabeled with [125I]TID-PC/16 can be subjected to proteolytic digestion with V8 protease. This cleaves the pump into three main hydrophobic fragments: fragment N (containing transmembrane segments M1-M2), fragment M (M3-M4), and fragment C (M5-M10). nih.govresearchgate.net Quantifying the radiolabel incorporation into each fragment reveals how different regions of the transmembrane domain rearrange upon activation. nih.gov

Studies have shown that different activators induce distinct patterns of lipid exposure. Activation by calmodulin (CaM) significantly decreases [125I]TID-PC/16 labeling of fragments M and C. nih.govresearchgate.net In contrast, activation by phosphatidic acid (PA) primarily reduces the labeling of fragments N and M. nih.govresearchgate.net These differential effects demonstrate that while both CaM and PA activate the pump, they induce unique structural rearrangements within the transmembrane helices, leading to distinct active conformations. nih.gov When both activators are present, the labeling pattern resembles that of CaM alone, suggesting the conformational change elicited by calmodulin is dominant. nih.gov

| Condition | Fragment N (M1-M2) | Fragment M (M3-M4) | Fragment C (M5-M10) |

|---|---|---|---|

| + Ca2+ + Calmodulin | No significant change | Labeling Decreased | Labeling Decreased |

| + Ca2+ + Phosphatidic Acid | Labeling Decreased | Labeling Decreased | No significant change |

Regulation by C-terminal Autoinhibitory Region

The C-terminal tail of PMCA contains an autoinhibitory domain that includes the calmodulin-binding site. The use of [125I]TID-PC/16 has provided direct evidence for the role of this region in regulating the pump's transmembrane structure. The high level of labeling in the Ca2+-bound, auto-inhibited E1I state is a direct consequence of this C-terminal domain interacting with the pump's core, inducing a more open and lipid-exposed conformation in the transmembrane region. nih.govnih.gov

Activation occurs when calmodulin binds to this C-terminal domain, causing its displacement and releasing the inhibition. nih.gov This release allows the transmembrane domain to rearrange into the more compact, less lipid-exposed E1A conformation. nih.govnih.gov Therefore, the change in [125I]TID-PC/16 incorporation serves as a direct readout of the functional state of the autoinhibitory domain, linking a cytosolic regulatory event to a significant structural change within the lipid bilayer.

Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

[125I]TID-PC/16 has also been applied to study SERCA, the Ca2+ pump responsible for muscle relaxation. These studies have revealed parallels and differences in how P-type ATPases modulate their interaction with the lipid membrane during their catalytic cycles.

Conformational Changes during Ca2+ Binding and ATP Hydrolysis Cycle

The SERCA pump cycle involves several major conformational states (E1, E1P, E2P, E2) linked to the binding and transport of Ca2+ and the hydrolysis of ATP. nih.govnih.govnih.gov The transition from the Ca2+-free E2 state to the Ca2+-bound E1 state is a critical activation step. nih.gov Using [125I]TID-PC/16, researchers have shown that the incorporation of the label into SERCA decreases by about 25% when the enzyme binds Ca2+. nih.gov

This result indicates that, similar to the fully activated PMCA, the Ca2+-bound E1 state of SERCA adopts a more compact transmembrane arrangement compared to its Ca2+-free state. nih.gov This compaction of the transmembrane helices is a key feature of the power stroke that couples ATP hydrolysis in the cytosolic domains to the transport of Ca2+ across the membrane. nih.govmdpi.com The reduction in lipid labeling quantitatively reflects the decrease in the transmembrane surface area exposed to the bilayer, a finding that is qualitatively consistent with crystallographic data for SERCA. nih.gov

Comparative Analysis of Lipid Accessibility with PMCA

Studies on the Plasma Membrane Ca2+-ATPase (PMCA) have utilized [125I]TID-PC/16 to investigate conformational changes within its transmembrane domain. nih.gov Labeling experiments revealed dynamic changes in the protein's lipid accessibility depending on the presence of calcium (Ca2+) and calmodulin (CaM). researchgate.netresearchgate.net

When PMCA is incubated with Ca2+ alone, it adopts an autoinhibited state (E1Ca), which corresponds to its maximum exposure to lipids. researchgate.net This state showed a more than 50% increase in labeling by [125I]TID-PC/16 compared to the baseline (E2 state, in the absence of Ca2+). researchgate.netresearchgate.net Conversely, when PMCA is activated by the simultaneous presence of Ca2+ and calmodulin (E1CaA), its interaction with lipids is significantly reduced, resulting in a decrease in labeling by approximately 25%. researchgate.netresearchgate.net This reduction in labeling is qualitatively similar to the decrease observed for the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in the presence of Ca2+. researchgate.net These findings indicate that the activation of PMCA by calmodulin induces a conformational change that lessens the exposure of the protein's transmembrane surface to the lipid bilayer. researchgate.netresearchgate.net

Na+/K+-ATPase

The sodium-potassium pump (Na+/K+-ATPase) is a critical enzyme that undergoes significant conformational changes during its ion transport cycle, transitioning between the E1 and E2 states. nih.govresearchgate.netmdpi.com The use of [125I]TID-PC/16 has been instrumental in quantifying the changes in lipid exposure and stoichiometry associated with these states.

Stoichiometry of Lipid-Protein Interaction in Alpha and Beta Subunits

Quantitative analysis using [125I]TID-PC/16 has determined the specific stoichiometry of lipid-protein interactions for both the α and β subunits of the Na+/K+-ATPase in its distinct conformational states. researchgate.netcore.ac.uk These studies show a clear difference in the number of lipid molecules associated with each subunit depending on the E1 or E2 conformation. researchgate.net

In the E1 conformation, the α subunit binds approximately 23 ± 2 lipid molecules, while the β subunit binds 5.0 ± 0.4 lipid molecules. researchgate.netcore.ac.uk Upon transition to the E2 conformation, the number of associated lipids increases for both subunits. The α subunit in the E2 state binds 32 ± 2 lipid molecules, and the β subunit binds 7 ± 1 lipid molecules. researchgate.netcore.ac.uk

| Subunit | Conformation | Lipid Molecules per Subunit |

|---|---|---|

| Alpha (α) | E1 | 23 ± 2 |

| Alpha (α) | E2 | 32 ± 2 |

| Beta (β) | E1 | 5.0 ± 0.4 |

| Beta (β) | E2 | 7 ± 1 |

Other Membrane Protein Systems

Proteinase 3 (PR3) Interaction with Reconstituted Lipid Bilayers

The interaction of Proteinase 3 (PR3), a serine protease found in neutrophils, with lipid membranes has been investigated to understand its association with the cell surface. nih.govfau.de Hydrophobic photolabeling with the [125I]-labeled phosphatidylcholine analog TID-PC/16 was used to confirm the insertion of PR3 into the hydrophobic region of reconstituted lipid bilayers. nih.govfau.de

These experiments were part of a broader study that also used differential scanning calorimetry, which showed that increasing concentrations of PR3 led to a decrease in the main chain transition enthalpy and a shift in the melting temperatures of the lipids. nih.gov This is indicative of a partial insertion of the protein into the membrane's hydrophobic core. nih.gov The photolabeling results with TID-PC/16 corroborated these findings. nih.govfau.de Spectrophotometry was then used to determine the molar affinity of PR3 and two other granule constituents, human neutrophil elastase (HNE) and myeloperoxidase (MPO), to lipid vesicles. nih.gov

| Protein | Dissociation Constant (Kd) in µM |

|---|---|

| Proteinase 3 (PR3) | 4.5 ± 0.3 |

| Human Neutrophil Elastase (HNE) | 14.5 ± 1.2 |

| Myeloperoxidase (MPO) | 50 ± 5 |

Peptide Insertion into Lipid Bilayers

Photoactivatable lipid analogs, such as [125I]TID-PC/16, are valuable for studying the transient and dynamic process of peptide insertion into lipid bilayers. This methodology allows for the detection of peptide monomers that have, at some point during the labeling procedure, inserted into the bilayer or formed a channel. The mechanism of how certain peptides, like antimicrobial peptides, permeabilize membranes is a key area of investigation, with models proposing either the formation of transmembrane channels or a more general disruption of lipid packing at the bilayer surface.

Studies using lipid photolabels have provided evidence supporting the channel model by demonstrating that peptides can insert deeply and rapidly into the bilayer. The extent of labeling often increases with the peptide-to-lipid ratio, suggesting a cooperative mechanism. These techniques indicate that peptide insertion is a swift process, reaching a maximum within seconds and remaining stable, which points to a rapid equilibrium between inserted and non-inserted peptide states.

Ceramide-Binding Protein Interactions (e.g., Cathepsin D)

The radioiodinated photoaffinity labeling agent, [125I]TID-PC/16, has been instrumental in elucidating the direct interactions between the lipid second messenger ceramide and its protein targets. A significant case study in this area is the identification and characterization of the endosomal aspartic protease Cathepsin D as a specific ceramide-binding protein. researchgate.netnih.gov

Research demonstrated that ceramide directly binds to and activates Cathepsin D. This interaction is not merely an association but leads to a functional consequence: the autocatalytic proteolysis of the 52 kDa precursor form of Cathepsin D into its enzymatically active 48/32 kDa isoforms. researchgate.netnih.gov The specificity of this ceramide-Cathepsin D interaction was rigorously investigated using [125I]TID-PC/16 in competition assays with various lipids.

In vitro experiments utilizing purified human Cathepsin D and the radiolabeled ceramide analog confirmed a direct and specific binding. nih.govembopress.org The structural requirements for this interaction were detailed through competition studies, where various unlabeled lipids were used to displace the binding of [125I]TID-PC/16 to Cathepsin D.

The detailed research findings from these competition analyses revealed a high degree of specificity for the naturally occurring D-erythro isomer of ceramide. embopress.org Key structural features of ceramide were found to be crucial for binding. Specifically, the 4,5-trans double bond within the sphingoid backbone of D-erythro-ceramide is critical for its effective binding to Cathepsin D. embopress.org Analogs lacking this double bond, such as D-erythro-dihydroceramide and D-erythro-dihydrosphingosine, were significantly less effective at competing for the binding site. embopress.org

Conversely, the length of the fatty acid chain on the ceramide molecule did not appear to have a major impact on its ability to compete for binding. embopress.org Other structurally distinct lipids, including 1,2-diacylglycerol and sphingomyelin, did not displace [125I]TID-PC/16 from Cathepsin D, further underscoring the specificity of the interaction. embopress.org While D-erythro-sphingosine also demonstrated the ability to compete with the radiolabeled ceramide analog, D-erythro-ceramide was a more potent competitor at lower concentrations, suggesting a preferential binding of ceramide itself. embopress.org

Table 1: Competition Analysis of [125I]TID-PC/16 Binding to Cathepsin D

| Competitor Molecule | Binding Competition Potency | Key Structural Feature | Reference |

| D-erythro-C6-ceramide | High | 4,5-trans double bond present | embopress.org |

| D-erythro-sphingosine | Moderate to High | 4,5-trans double bond present | embopress.org |

| D-erythro-dihydroceramide | Significantly Low | Lacks 4,5-trans double bond | embopress.org |

| D-erythro-dihydrosphingosine | Significantly Low | Lacks 4,5-trans double bond | embopress.org |

| 1,2-diacylglycerol | None | Structurally unrelated lipid | embopress.org |

| Sphingomyelin | None | Structurally unrelated lipid | embopress.org |

| Palmitate | None | Free fatty acid | embopress.org |

Theoretical and Computational Approaches Complementing 125i Tid Pc/16 Studies

Integration with Accessible Surface Area (ASA) Calculations from Crystallographic Data

While direct crystal structures of membrane proteins complexed with [125I]TID-PC/16 are not available, Accessible Surface Area (ASA) calculations from existing crystallographic data of homologous proteins serve as a valuable tool to interpret photolabeling results. This approach has been effectively used to correlate the degree of labeling with the extent of the protein's transmembrane surface exposed to the lipid environment.

A notable example is the study of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), a well-characterized P-type ATPase with available crystal structures in different conformational states. Researchers have calculated the ASA of the transmembrane helices of SERCA using these structures. nih.gov For instance, calculations performed with software like MolMol, using a solvent radius of 1.4 Å, have revealed that the transmembrane surface area exposed to annular lipids differs between the E1 and E2 conformations of the pump. nih.govnih.gov

These computational findings have been shown to correlate qualitatively with experimental data from [125I]TID-PC/16 labeling. nih.govconicet.gov.ar Specifically, a decrease in the incorporation of [125I]TID-PC/16 into SERCA in the presence of Ca2+ (which stabilizes the E1 state) corresponds to a calculated decrease in the transmembrane surface exposed to the solvent in the E1 crystal structures compared to the E2 state. nih.govconicet.gov.ar This synergy between ASA calculations and photolabeling provides a more robust framework for interpreting conformational changes in membrane proteins.

In studies of the plasma membrane Ca2+-ATPase (PMCA), for which crystal structures are not as readily available, data from SERCA has been used as a template for building homology models. nih.gov The insights gained from the correlation of ASA and [125I]TID-PC/16 labeling in SERCA validate the use of this photolabel as a sensitive probe for changes in the lipid-exposed surface of related proteins like PMCA during their functional cycles. nih.govconicet.gov.ar For example, an approximately 20% difference in the exposure to annular lipids between the E1 and E2 conformers of SERCA, as calculated from crystallographic data, aligns well with experimental results from [125I]TID-PC/16 labeling studies. nih.gov

Table 1: Correlation of [125I]TID-PC/16 Labeling with ASA Calculations for SERCA

| Conformational State | Stabilizing Condition | [125I]TID-PC/16 Incorporation | Calculated Transmembrane ASA | Reference |

| E1 | Presence of Ca2+ | Decreased | Lower | nih.gov, conicet.gov.ar |

| E2 | Absence of Ca2+ (EGTA) | Higher | Higher | nih.gov, nih.gov |

Molecular Dynamics Simulations and Computational Modeling of Membrane Protein-Lipid Systems

Molecular dynamics (MD) simulations have emerged as a powerful computational technique to complement and provide a dynamic, atomic-level understanding of the interactions revealed by [125I]TID-PC/16 photolabeling. These simulations model the behavior of a membrane protein embedded in a lipid bilayer over time, offering insights into structural changes and lipid-protein interactions that are often difficult to capture experimentally.

MD simulations have been particularly insightful in studies of P-type ATPases like the plasma membrane Ca2+-ATPase (PMCA). Since a crystal structure for PMCA is not available, researchers have constructed homology models based on the known structures of SERCA. nih.gov These PMCA models have then been embedded in virtual lipid bilayers, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and subjected to MD simulations. nih.gov

These simulations can analyze structural changes that occur when the protein is in different lipid environments, helping to explain experimental observations. For example, MD simulations of a PMCA model showed how the protein's charged residues are affected by the surrounding lipid bilayer, which can influence the protein's thermodynamic stability and function. researchgate.net Such computational studies, often performed using packages like GROMACS, provide a structural rationale for the effects of different neutral phospholipids (B1166683) on PMCA activity, which are also probed experimentally using [125I]TID-PC/16. nih.govacs.orgacs.org

The combination of [125I]TID-PC/16 labeling and MD simulations has been used to propose models for the PMCA functional cycle that include structural details of the transmembrane domain's interaction with phospholipids. nih.govresearchgate.net The experimental labeling data provides information on the amount of lipid exposure in different conformational states, while MD simulations offer a visual and energetic understanding of how these states are stabilized by the lipid environment. nih.gov For instance, simulations can reveal how the thickness of the lipid bilayer influences the conformation of the transmembrane domain, which in turn affects Ca2+ pump activity. nih.gov

In a study investigating a peptide anchor for folate-targeted liposomal delivery, MD simulations were used to assess the behavior of the peptide within the lipid bilayer. acs.org The results from the simulations, which showed the peptide deeply inserted into the lipid bilayer, were corroborated by experimental data using the [125I]TID-PC/16 photolabel. acs.org The photolabeling confirmed the proximity of the peptide to the hydrophobic core of the membrane, validating the computational model. acs.org

Table 2: Applications of Molecular Dynamics Simulations in Conjunction with [125I]TID-PC/16 Studies

| Protein/System | Simulation Software | Lipid Bilayer Composition | Key Insights from MD Simulations | Complementary [125I]TID-PC/16 Finding | Reference |

| PMCA | Not specified | DMPC, DOPC | Analyzed structural changes in response to different amphiphilic environments and bilayer thickness. | Assessed different transmembrane conformations through lipid-protein interaction. | nih.gov |

| Folate-targeted liposome (B1194612) with peptide anchor | GROMACS | Not specified | Modeled the deep insertion of the peptide anchor into the lipid bilayer. | Confirmed the deep insertion of the peptide in the bilayer. | acs.org, acs.org |

| PMCA | Not specified | DMPC, DOPC | Showed trapping of charged residues in the hydrophobic core in a DOPC bilayer. | Investigated lipid-protein dependence of PMCA isoforms. | researchgate.net |

Quantitative Structure-Activity/Property/Response Relationship (QSAR/QSPR/QSRR) Studies Applied to Probe-Protein Interactions

The application of Quantitative Structure-Activity Relationship (QSAR), Quantitative Structure-Property Relationship (QSPR), and Quantitative Structure-Response Relationship (QSRR) models specifically to the interactions of [125I]TID-PC/16 with membrane proteins is not extensively documented in the available scientific literature. These computational methods are powerful tools in drug discovery and toxicology, aiming to predict the biological activity or properties of chemicals based on their molecular structure.

In principle, a QSAR or related study involving [125I]TID-PC/16 could be envisioned. For example, one could attempt to build a model that correlates the molecular features of different regions of a membrane protein with their propensity to be labeled by [125I]TID-PC/16. Such a model would require a dataset of photolabeling results across various proteins or protein domains with known structures. The descriptors in this model could include physicochemical properties of the amino acid residues, such as hydrophobicity, volume, and charge, as well as descriptors of the local secondary and tertiary structure.

While direct QSAR/QSPR/QSRR studies on I-Tid-PC-16 are not reported, related research highlights the potential for such approaches. For instance, studies on the inhibition of enzymes like carboxypeptidase A by peptide inhibitors have utilized computational and experimental methods, including site-directed mutagenesis, to analyze the physicochemical properties related to the inhibition. researchgate.net These types of analyses, which dissect the structure-function relationship, are conceptually similar to the goals of QSAR.

The development of a QSRR model for [125I]TID-PC/16 photolabeling could be a valuable future research direction. It could potentially allow for the prediction of lipid-exposed regions in membrane proteins for which only sequence or modeled structural data is available, thereby broadening the applicability of the insights gained from photolabeling experiments. However, at present, this remains a theoretical application rather than a practically implemented method in the context of this specific photolabel.

Future Directions and Emerging Research Avenues

Development of Novel Photoactivatable Lipid Analogs with Enhanced Specificity or Properties

The development of the next generation of photoactivatable lipid analogs is focused on enhancing their precision, utility, and minimizing perturbations to the native membrane environment. Research is advancing in several key areas:

Refined Photoreactive Groups: While traditional photoreactive moieties like aryl azides and benzophenones are effective, there is a continuous search for groups with improved characteristics. Diazirines, for instance, are smaller and generate highly reactive carbenes upon activation, which can lead to more efficient and less selective cross-linking within their immediate vicinity, providing a more accurate picture of close contacts. nih.gov

Multi-functional Probes: A significant advancement is the creation of "bifunctional" or "trifunctional" lipid probes. These molecules not only contain a photoactivatable group but also a "clickable" chemical handle, such as an alkyne or azide. nih.gov This allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry, facilitating the isolation, identification, and visualization of cross-linked proteins. nih.gov Trifunctional probes may add another layer of functionality, such as a caged group that can be removed by light to initiate a biological process before photolabeling. nih.gov

Enhanced Specificity: Future probes aim for greater specificity in their interactions. This could involve designing lipids that more closely mimic the structure of rare or specific endogenous lipids to probe their unique interactions. Furthermore, developing probes that are preferentially taken up by certain cell types or localized to specific organelles would provide a more targeted analysis of lipid-protein interactions in complex biological systems.

| Photoreactive Group | Activating Wavelength (approx.) | Reactive Intermediate | Key Characteristics |

| Aryl Azide | 254-320 nm | Nitrene | Can be quenched by water; longer-lived intermediate. |

| Benzophenone | 350-360 nm | Triplet Ketone | Relatively stable; preferentially reacts with C-H bonds. |

| Diazirine | 340-380 nm | Carbene | Highly reactive and short-lived; less selective insertion. |

Advanced Spectroscopic Techniques Coupled with Photolabeling Methodologies

The true power of photolabeling is realized when coupled with sophisticated analytical methods to identify the cross-linked proteins and the precise sites of interaction. The integration with advanced spectroscopic techniques is a major avenue of emerging research.

Mass Spectrometry (MS): This is the cornerstone technique for analyzing the outcomes of photolabeling experiments. Modern MS-based proteomics allows for the identification of proteins that have been covalently modified by the lipid probe. nih.gov A "bottom-up" approach involves digesting the cross-linked protein-lipid complexes with proteases and then using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides. rsc.org This not only identifies the interacting protein but can also pinpoint the specific amino acid residues at the lipid-protein interface. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for large membrane proteins, solid-state NMR can provide atomic-level structural information on lipid-protein complexes. nih.gov Photolabeling can be used to create stable complexes that are more amenable to NMR analysis, helping to validate and refine structural models of how lipids dock onto protein surfaces.

Fluorescence Spectroscopy: Incorporating fluorescent reporters into photoactivatable lipids (or adding them post-cross-linking via click chemistry) enables a range of fluorescence-based studies. Techniques like Förster Resonance Energy Transfer (FRET) can be used to measure distances between the lipid probe and specific sites on the protein. asbmb.org Super-resolution microscopy can visualize the localization of these interactions within the cell with unprecedented detail. frontiersin.org

| Spectroscopic Technique | Information Gained from Photolabeling |

| Mass Spectrometry (MS) | Identification of interacting proteins; mapping of lipid-binding sites. |

| Nuclear Magnetic Resonance (NMR) | High-resolution structural details of lipid-protein complexes. |

| Fluorescence Spectroscopy | Localization and dynamics of interactions; distance measurements. |

Expanding Applications to Diverse Classes of Membrane Proteins and Lipid Microdomains

While initial studies have focused on abundant and well-characterized membrane proteins, future research will expand the application of photoactivatable lipids to a wider and more challenging array of targets.

Diverse Membrane Proteins: The methodologies are being increasingly applied to various classes of membrane proteins, including G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov Understanding how the lipid environment modulates the function of these proteins is critical, as they are major drug targets. For example, photolabeling can help identify specific lipid interactions that stabilize certain conformational states of a GPCR. ox.ac.uk

Lipid Microdomains: The plasma membrane is not a homogenous sea of lipids but contains specialized microdomains, such as "lipid rafts," which are enriched in certain lipids like cholesterol and sphingolipids. acs.org These domains are thought to act as signaling platforms. scilit.com Designing photoactivatable probes that mimic raft-associated lipids will allow researchers to selectively label proteins within these domains, helping to elucidate their composition and function. nih.gov

Contribution to Understanding Molecular Mechanisms Underlying Membrane Protein Dysfunction

A crucial future direction is the application of these technologies to understand the molecular basis of diseases that arise from aberrant lipid-protein interactions.

Protein Misfolding and Aggregation: Many neurodegenerative diseases are associated with the misfolding and aggregation of proteins, a process that can be influenced by the membrane environment. nih.gov Photoactivatable lipids can be used to probe the interactions between lipids and protein aggregates, potentially revealing how the membrane contributes to the nucleation of toxic oligomers. youtube.com

Channelopathies and Receptor Dysregulation: Diseases known as channelopathies result from the malfunction of ion channels. Lipid interactions are known to modulate channel gating and function. nih.gov By identifying the specific lipids that interact with these channels, it may be possible to understand how changes in membrane lipid composition in disease states contribute to their dysfunction. Similarly, understanding the lipid modulation of GPCRs is vital for developing therapies for a host of conditions, from metabolic disorders to psychiatric diseases. nih.gov

Identifying Drug Targets: By revealing novel lipid-binding sites on proteins that are critical for their function, photolabeling studies can uncover new targets for therapeutic intervention. A drug that disrupts a key lipid-protein interaction could be a novel strategy for treating a range of diseases.

Q & A

Q. How should researchers address ethical considerations in in vivo testing of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products